2-(Aminomethyl)chroman-4-one
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Overview
Description
2-(Aminomethyl)chroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with an aminomethyl group attached to the second carbon of the chromanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in photoredox reactions under visible light to form 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted chromanones and chroman-2-ones, which exhibit significant biological activities.
Scientific Research Applications
2-(Aminomethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as pteridine reductase-1, leading to antiparasitic activity . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in diverse biological effects.
Comparison with Similar Compounds
Chroman-4-one: Lacks the aminomethyl group but shares the core chromanone structure.
2-Phenylchroman-4-one: Contains a phenyl group instead of an aminomethyl group.
Isoflavones: Structurally related but with different substitution patterns on the chromanone ring.
Uniqueness: 2-(Aminomethyl)chroman-4-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(aminomethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7H,5-6,11H2 |
InChI Key |
UTIGGFSFSWUDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)CN |
Origin of Product |
United States |
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